(2S,3R)-Octane-2,3-diol
Description
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Structure
3D Structure
Properties
CAS No. |
66007-44-1 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2S,3R)-octane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
XMTUJCWABCYSIV-JGVFFNPUSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H](C)O)O |
Canonical SMILES |
CCCCCC(C(C)O)O |
Origin of Product |
United States |
Stereochemical Foundations and Nomenclature of 2s,3r Octane 2,3 Diol
Systematic IUPAC Naming and Absolute Configuration Assignment for (2S,3R)-Octane-2,3-diol
The unequivocal naming of a specific stereoisomer is achieved through the Cahn-Ingold-Prelog (CIP) priority rules, a system adopted by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.uk This method assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each stereocenter in a molecule. openochem.orgstackexchange.com The designation this compound indicates that the chiral center at carbon-2 has an S configuration, while the chiral center at carbon-3 possesses an R configuration. nih.gov
The assignment of these configurations follows a sequential process:
Priority Assignment: Each of the four groups attached to a chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. openochem.orgvanderbilt.edu Higher atomic numbers receive higher priority. vanderbilt.edu
Handling Ties: If two or more directly attached atoms are identical, the process moves outward along the substituent chains until a point of difference is reached. wikipedia.orglibretexts.org The group with the atom of higher atomic number at this first point of difference is assigned the higher priority. wikipedia.org For double or triple bonds, the atoms are treated as if they are bonded to an equivalent number of single-bonded atoms. openochem.orgvanderbilt.edu
Orientation and Assignment: The molecule is then oriented so that the lowest-priority group (priority 4) points away from the viewer. openochem.org The direction of the sequence from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction indicates an S configuration. openochem.orgvedantu.com
For this compound, this process is applied to both the C2 and C3 atoms to determine their respective absolute configurations.
| Chiral Center | Attached Groups | Priority Assignment | Configuration |
| C2 | -OH, -CH(OH)C5H11, -CH3, -H | 1: -OH (Oxygen, atomic number 8) 2: -CH(OH)C5H11 3: -CH3 4: -H (Hydrogen, atomic number 1) | S |
| C3 | -OH, -CH(OH)CH3, -C5H11, -H | 1: -OH (Oxygen, atomic number 8) 2: -C5H11 3: -CH(OH)CH3 4: -H (Hydrogen, atomic number 1) | R |
Diastereomeric Relationships and Relative Stereochemistry of Octane-2,3-diol Isomers
With two chiral centers, octane-2,3-diol can exist as a maximum of 2² = 4 stereoisomers. libretexts.org These stereoisomers have specific relationships with one another. Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org In contrast, enantiomers are stereoisomers that are non-superimposable mirror images. masterorganicchemistry.com
The stereoisomers of octane-2,3-diol are:
this compound
(2R,3S)-octane-2,3-diol (the enantiomer of (2S,3R))
(2S,3S)-octane-2,3-diol
(2R,3R)-octane-2,3-diol
The diastereomers of this compound are (2S,3S)-octane-2,3-diol and (2R,3R)-octane-2,3-diol. askfilo.comvaia.com This is because they have the same connectivity but differ in the configuration at only one of the two chiral centers. libretexts.orgmasterorganicchemistry.com
The relative stereochemistry of adjacent chiral centers can be described using the terms syn and anti. In the context of a zig-zag chain representation, if the two substituents of the same priority on adjacent chiral centers are on the same side of the carbon backbone, the relationship is syn. If they are on opposite sides, the relationship is anti. For this compound, the hydroxyl groups are on opposite sides, leading to an anti relative stereochemistry.
| Stereoisomer Pair | Relationship | Configuration Comparison |
| (2S,3R) and (2R,3S) | Enantiomers | Opposite at both chiral centers |
| (2S,3R) and (2S,3S) | Diastereomers | Same at C2, opposite at C3 |
| (2S,3R) and (2R,3R) | Diastereomers | Opposite at C2, same at C3 |
Stereochemical Purity and Enantiomeric Excess in Chiral Diol Chemistry
In many applications, particularly in asymmetric synthesis and pharmaceuticals, it is crucial to have a chiral compound in a high state of stereochemical purity. nih.gov This purity is often quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org
Enantiomeric excess is defined as the absolute difference in the mole fractions of the two enantiomers and is typically expressed as a percentage. wikipedia.org
A sample containing 70% of the (2S,3R) enantiomer and 30% of the (2R,3S) enantiomer would have an enantiomeric excess of 40% (70% - 30%). wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture (an equal 50:50 mixture of two enantiomers) has an ee of 0%. wikipedia.orgstereoelectronics.org
Determining the enantiomeric excess of chiral diols is a critical aspect of quality control and reaction development. researchgate.net Several analytical techniques are employed for this purpose:
Chiral Chromatography: Methods such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) can separate enantiomers, allowing for their individual quantification. nih.govrsc.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, often in the presence of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. nih.govacs.org The formation of diastereomeric complexes with a chiral agent can lead to separate, quantifiable signals in the NMR spectrum. nih.govresearchgate.net
Fluorescence Spectroscopy: Sensitive fluorescence-based assays have been developed for determining the enantiomeric excess of chiral diols. researchgate.netnih.gov These methods often involve the formation of diastereomeric complexes with a fluorescent chiral ligand, where the differing fluorescence properties of the complexes allow for the quantification of each enantiomer. nih.gov
The accurate determination of enantiomeric excess is vital as the biological and chemical properties of a chiral molecule can be highly dependent on its stereochemical purity. nih.gov
Advanced Synthetic Methodologies for Enantioenriched and Enantiopure 2s,3r Octane 2,3 Diol
Enantioselective and Diastereoselective Synthesis
The creation of the two adjacent stereocenters in (2S,3R)-octane-2,3-diol with the desired anti-configuration necessitates highly controlled synthetic transformations. The primary approaches to achieve this involve either the direct stereocontrolled dihydroxylation of an alkene precursor or the stereoselective reduction of a carbonyl-containing progenitor.
Asymmetric Dihydroxylation of Octenes
The Sharpless Asymmetric Dihydroxylation (AD) stands as a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.org
The Sharpless AD reaction is based on the osmium tetroxide-catalyzed syn-dihydroxylation of alkenes. The enantioselectivity is induced by the addition of chiral ligands, which are typically dimeric cinchona alkaloid derivatives. alfa-chemistry.com These ligands, in conjunction with osmium tetroxide, form a chiral complex that preferentially reacts with one of the two enantiotopic faces of the alkene.
The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃Fe(CN)₆), which reoxidizes the Os(VI) species back to the active Os(VIII) state after the diol has been liberated. wikipedia.org The reaction is typically performed in a biphasic solvent system, such as t-butanol/water, with the presence of a base like potassium carbonate. ic.ac.uk
Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have greatly simplified the application of this methodology. wikipedia.org AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine. wikipedia.org A mnemonic device predicts the stereochemical outcome: for a given alkene orientation, AD-mix-β adds the hydroxyl groups to the "top" face, while AD-mix-α adds them to the "bottom" face.
To synthesize this compound, which is an anti-diol, the starting material of choice is trans-2-octene. According to the Sharpless mnemonic, the use of AD-mix-α will deliver the hydroxyl groups to the appropriate face of the double bond to yield the desired (2S,3R) enantiomer.
Table 1: Sharpless Asymmetric Dihydroxylation of trans-2-Octene
| Entry | Alkene Substrate | Chiral Ligand/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | trans-2-Octene | AD-mix-α ((DHQ)₂PHAL) | This compound | High | >95 (predicted) |
| 2 | trans-2-Octene | AD-mix-β ((DHQD)₂PHAL) | (2R,3S)-Octane-2,3-diol | High | >95 (predicted) |
The success of the Sharpless AD is heavily reliant on the design of the chiral ligand. The phthalazine (PHAL) linker in (DHQ)₂PHAL and (DHQD)₂PHAL creates a binding pocket that enforces a specific geometry for the approach of the alkene to the osmium-ligand complex. This precise steric control is the basis for the high enantioselectivity observed.
The substrate scope of the Sharpless AD is broad, encompassing mono-, di-, tri-, and tetrasubstituted alkenes. wikipedia.org Generally, trans-disubstituted alkenes are excellent substrates for this reaction, providing high levels of enantioselectivity. alfa-chemistry.com The electronic nature of the substituents on the alkene can influence the reaction rate, but the stereochemical outcome is consistently high for a wide variety of functional groups. For simple aliphatic alkenes like trans-2-octene, the reaction is expected to proceed efficiently.
Stereoselective Reduction Strategies
An alternative approach to the synthesis of this compound involves the stereoselective reduction of a carbonyl precursor, such as an α-hydroxy ketone or a 1,2-dione. The key to this strategy is controlling the facial selectivity of the hydride attack on the carbonyl group.
The synthesis of anti-1,2-diols can be achieved through the diastereoselective reduction of α-hydroxy ketones. This transformation is often governed by chelation control, where a Lewis acidic reagent coordinates to both the hydroxyl and carbonyl oxygen atoms, creating a rigid cyclic intermediate. This conformation directs the hydride delivery from the less hindered face, leading to the formation of the anti-diol.
A commonly employed reagent for this purpose is zinc borohydride (Zn(BH₄)₂). researchgate.netchemtube3d.com The zinc cation effectively chelates the α-hydroxy ketone, leading to a high degree of diastereoselectivity in the subsequent reduction. chem-station.com To synthesize this compound, a suitable precursor would be either (2S)-2-hydroxy-3-octanone or (3R)-3-hydroxy-2-octanone. The stereochemistry of the existing hydroxyl group directs the formation of the new stereocenter.
Table 2: Chelation-Controlled Reduction of α-Hydroxy Octanones
| Entry | Precursor | Reducing Agent | Product | Diastereomeric Ratio (dr) (anti:syn) |
| 1 | (2S)-2-hydroxy-3-octanone | Zn(BH₄)₂ | This compound | >20:1 (typical) |
| 2 | (3R)-3-hydroxy-2-octanone | Zn(BH₄)₂ | This compound | >20:1 (typical) |
Note: The diastereomeric ratios are based on the high selectivity generally observed for the zinc borohydride reduction of α-hydroxy ketones under chelation control. researchgate.net
The diastereoselective reduction of a prochiral diketone, such as octane-2,3-dione, offers another pathway to vicinal diols. Controlling the stereochemical outcome of the reduction of both carbonyl groups is the primary challenge. This can be achieved using enzymatic or chemo-catalytic methods.
Enzymatic reductions using alcohol dehydrogenases (ADHs) can exhibit high levels of both enantioselectivity and diastereoselectivity. nih.gov Certain ADHs can catalyze the reduction of a diketone to a specific diol stereoisomer. For instance, a dehydrogenase could selectively produce an (R)-α-hydroxy ketone intermediate, which is then further reduced to the corresponding (R,R)-diol. While not directly producing the desired anti-diol, this highlights the potential for biocatalysis in controlling the stereochemistry of such reductions.
Chemically, achieving a highly diastereoselective reduction of a simple aliphatic diketone like octane-2,3-dione to the anti-diol is challenging. Stepwise reductions, where the first reduction yields an α-hydroxy ketone that is then subjected to a diastereoselective reduction as described in section 2.1.2.1, would be a more controlled approach.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. tcichemicals.com This approach circumvents the need for an asymmetric induction step, as the chirality is already embedded in the starting material. For the synthesis of this compound, a suitable chiral precursor would possess the required stereocenters or functionalities that can be stereoselectively transformed.
One potential chiral pool synthon is (R)-2,3-O-cyclohexylidene-d-glyceraldehyde, which is easily derived from D-mannitol. This aldehyde can undergo a Grignard reaction with a pentyl magnesium halide to introduce the C5-C8 portion of the octane backbone. Subsequent deprotection and functional group manipulations can lead to the target diol. The key advantage of this approach is the direct transfer of stereochemistry from the starting material to the final product.
| Starting Material | Key Transformation | Resulting Intermediate |
| (R)-2,3-O-cyclohexylidene-d-glyceraldehyde | Grignard reaction with pentylmagnesium bromide | Protected octane-1,2,3-triol derivative |
| D-Mannitol | Oxidative cleavage | (R)-Glyceraldehyde |
| L-Tartaric Acid | Reduction and protection | Chiral butane-1,2,3,4-tetraol derivative |
While effective, the success of chiral pool synthesis is contingent on the availability of a suitable starting material that matches the desired stereochemistry of the target molecule.
Multi-Component and Cascade Reactions Leading to Chiral Diols
For the synthesis of chiral diols, a rhodium(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles. rsc.orgrsc.org This methodology involves the reaction of a hybrid ylide, an aldehyde, and a carboxylic acid. rsc.orgrsc.org The resulting 1,3-dioxole can then be hydrolyzed to afford the corresponding chiral diol. The enantioselectivity of this process is controlled by the chiral ligands on the rhodium catalyst. rsc.orgrsc.org
| Reaction Type | Key Features | Application to Diol Synthesis |
| Rh(II)-catalyzed three-component cascade | High enantioselectivity, modular | Synthesis of chiral 1,3-dioxoles as diol precursors. rsc.orgrsc.org |
| Asymmetric multicomponent reactions | Atom economy, reduced synthetic steps | Direct formation of complex chiral molecules containing diol functionalities. frontiersin.org |
Challenges in these reactions include the control of multiple reactive intermediates and achieving high levels of stereocontrol. rsc.orgrsc.org
Kinetic Resolution Techniques for Racemic Octane-2,3-diol
Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org
Enzymatic Kinetic Resolution (e.g., using lipases from Burkholderia cepacia)
Enzymes are highly efficient and selective catalysts for a broad range of chemical transformations. Lipases, in particular, are extensively used for the kinetic resolution of racemic alcohols and their esters. The lipase from Burkholderia cepacia (BCL), also known as Amano Lipase PS, has been successfully employed for the kinetic resolution of racemic anti-2,3-octanediol. researchgate.netresearchgate.net This is typically achieved through the enantioselective acylation of the diol, where one enantiomer is acylated at a much faster rate than the other.
The reaction involves incubating the racemic diol with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted diol, and the acyl group can be removed to yield the other enantiomer of the diol. Immobilization of the lipase can enhance its stability and allow for its reuse over multiple cycles. utupub.finih.govmdpi.com
| Enzyme | Substrate | Acyl Donor | Outcome |
| Burkholderia cepacia Lipase (BCL) | Racemic anti-2,3-octanediol | Vinyl acetate | Enantioenriched this compound and the corresponding acylated (2R,3S)-enantiomer. researchgate.netresearchgate.net |
The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a highly effective resolution.
Non-Enzymatic Resolution Methods (e.g., crystallization-induced diastereomer transformation)
Non-enzymatic resolution methods offer an alternative to biocatalytic approaches. Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that allows for the conversion of a mixture of diastereomers into a single, desired diastereomer in high yield and purity. researchgate.net This process relies on the selective crystallization of one diastereomer from a solution in which the diastereomers are in equilibrium.
For the resolution of a racemic diol like octane-2,3-diol, it would first be derivatized with a chiral auxiliary to form a mixture of diastereomers. These diastereomers are then subjected to conditions that allow for their interconversion (epimerization). If one of the diastereomers is less soluble, it will crystallize out of the solution. According to Le Chatelier's principle, the equilibrium will shift to produce more of the less soluble diastereomer, eventually leading to a high yield of a single diastereomer. The chiral auxiliary can then be removed to afford the enantiopure diol. This method can theoretically achieve a 100% transformation of the desired enantiomer. researchgate.net
| Method | Principle | Key Requirement |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Selective crystallization of one diastereomer from an equilibrating mixture. researchgate.net | A chiral auxiliary to form diastereomers and conditions for epimerization. |
The predictability and applicability of CIDT can be uncertain and often require careful optimization of reaction conditions. researchgate.net
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. These strategies often employ enzymes to introduce chirality, followed by chemical transformations to elaborate the molecule to the final target.
A plausible chemoenzymatic route to this compound could begin with the enzymatic reduction of an achiral α-hydroxy ketone precursor. Alcohol dehydrogenases are of interest for the stereoselective synthesis of chiral building blocks. uni-duesseldorf.de For instance, the reduction of 2-hydroxy-3-octanone using a suitable alcohol dehydrogenase could stereoselectively generate one of the stereocenters of the diol. The second stereocenter could then be introduced via a subsequent chemical reduction, where the existing stereocenter directs the stereochemical outcome of the second reduction.
Alternatively, a chemoenzymatic approach could involve the kinetic resolution of a racemic precursor, as described in section 2.2.1, followed by further chemical modifications. For example, the enantioenriched diol obtained from enzymatic resolution could be protected and then subjected to further synthetic steps.
| Step 1 (Enzymatic) | Step 2 (Chemical) | Target |
| Enzymatic reduction of 2-hydroxy-3-octanone | Diastereoselective reduction of the remaining ketone | This compound |
| Lipase-catalyzed resolution of racemic anti-2,3-octanediol | Separation of enantiomers and deacylation | Enantiopure this compound |
The synergy between enzymatic and chemical methods in chemoenzymatic synthesis allows for the development of highly efficient and versatile routes to enantiopure compounds. researchgate.net
Retrosynthetic Analysis for the Elaboration of this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.
For this compound, several retrosynthetic pathways can be envisioned:
C-C Bond Disconnection: A disconnection between C3 and C4 suggests a synthesis starting from a three-carbon chiral building block and a five-carbon fragment. For example, a chiral epoxypropane could be opened by a pentyl nucleophile. The stereochemistry of the epoxide would determine the stereochemistry of the final diol.
Functional Group Interconversion: The diol can be seen as arising from the dihydroxylation of an alkene. The Sharpless asymmetric dihydroxylation of (Z)-2-octene would be a powerful method to install the two hydroxyl groups with the desired stereochemistry. The choice of the chiral ligand in the Sharpless dihydroxylation would determine which enantiomer of the diol is formed.
Kinetic Resolution Approach: The target molecule can be obtained from the resolution of a racemic mixture of anti-2,3-octanediol. This retrosynthetic step leads back to the synthesis of the racemic diol, which can be prepared from the epoxidation of (Z)-2-octene followed by ring-opening.
| Retrosynthetic Strategy | Key Precursor | Forward Synthesis Approach |
| C-C Bond Disconnection | Chiral epoxypropane and pentyl nucleophile | Nucleophilic ring-opening of the epoxide. |
| Asymmetric Dihydroxylation | (Z)-2-Octene | Sharpless asymmetric dihydroxylation. |
| Kinetic Resolution | Racemic anti-2,3-octanediol | Synthesis of the racemate followed by enzymatic or non-enzymatic resolution. |
Each of these retrosynthetic pathways offers a viable route to this compound, with the choice of method often depending on factors such as the availability of starting materials, desired scale, and required enantiomeric purity.
Chemical Transformations and Derivatization Strategies of 2s,3r Octane 2,3 Diol
Regioselective Functionalization of Hydroxyl Groups
Achieving regioselectivity in the functionalization of (2S,3R)-octane-2,3-diol is paramount for its effective use in complex molecule synthesis, as it circumvents the formation of product mixtures that require challenging separations. Catalytic methods have proven particularly effective in addressing this challenge.
Diarylborinic acid catalysis represents a highly efficient and general method for the regioselective monoacylation and sulfonylation of 1,2-diols. organic-chemistry.orgacs.orgsemanticscholar.orgnih.gov This approach offers significant advantages over traditional organotin-based methods, including improved efficiency, milder reaction conditions, and the avoidance of toxic reagents. organic-chemistry.orgacs.org
The catalytic cycle is initiated by the formation of a tetracoordinate borinate complex between the diarylborinic acid catalyst and the diol. organic-chemistry.orgnih.gov This complexation selectively activates one of the hydroxyl groups. The subsequent reaction of this activated complex with an electrophile, such as an acyl chloride or sulfonyl chloride, is the rate-determining step and results in the formation of the monofunctionalized product. organic-chemistry.orgnih.gov In the case of this compound, the regioselectivity is primarily dictated by steric factors, favoring the functionalization of the less hindered hydroxyl group.
| Catalyst | Electrophile | Potential Product | Anticipated Regioselectivity |
|---|---|---|---|
| Diphenylborinic acid | Benzoyl chloride | (2S,3R)-3-benzoyloxyoctan-2-ol | High |
| Diphenylborinic acid | Tosyl chloride | (2S,3R)-3-(tosyloxy)octan-2-ol | High |
This table is illustrative, based on the established reactivity of borinic acid catalysts with analogous 1,2-diols.
Beyond borinic acids, a broader range of organocatalytic systems has been developed for the selective derivatization of diols, employing catalysts based on nitrogen and phosphorus, among others. rsc.orgrsc.org These catalysts function through various mechanisms, including the enhancement of the nucleophilicity of a specific hydroxyl group. rsc.orgresearchgate.net
For example, cooperative catalysis using a combination of a borinic acid and a chiral ammonium salt has been shown to effect the enantioselective benzylation of terminal vicinal diols. rsc.orgresearchgate.net While this compound possesses two secondary hydroxyls, the underlying principles of catalyst design, which exploit subtle steric and electronic differences, are applicable. rsc.orgrsc.org Furthermore, peptide-based catalysts can achieve regioselectivity through molecular recognition, utilizing a network of non-covalent interactions to differentiate between the two hydroxyl environments. rsc.org
| Catalyst Class | General Mode of Action | Potential Application for this compound |
|---|---|---|
| Phosphonium Ylides | Function as ionic nucleophilic catalysts | Regioselective acylation |
| Peptide-Based Catalysts | Precise molecular recognition via non-covalent interactions | Regioselective acylation or silylation |
The differential protection of hydroxyl groups is a cornerstone of synthetic organic chemistry. researchgate.net For this compound, regioselective protection can be achieved by exploiting the subtle differences in the steric accessibility of the two hydroxyl groups.
The use of sterically demanding silylating agents, such as triethylsilyl chloride (TES-Cl), allows for the preferential protection of the less sterically encumbered hydroxyl group. nih.gov This reaction is typically performed at low temperatures to maximize selectivity. nih.gov An alternative strategy involves the simultaneous protection of both hydroxyl groups through the formation of a cyclic protecting group, such as a benzylidene acetal. wikipedia.org This acetal can then be regioselectively opened in a subsequent step to unmask one of the hydroxyl groups for further transformation.
| Protection Strategy | Typical Reagents | Basis of Selectivity |
|---|---|---|
| Monosilylation | TES-Cl, Imidazole, DMAP (catalytic) | Preferential reaction at the sterically more accessible hydroxyl group. |
| Cyclic Acetal Formation | Benzaldehyde dimethyl acetal, CSA (catalytic) | Protects both hydroxyls; subsequent regioselective opening required for differentiation. |
Conversion to Chiral Building Blocks
This compound serves as a precursor for the synthesis of other important chiral synthons. These transformations typically proceed with a high degree of stereochemical control, thus retaining the valuable chiral information of the starting material.
Chiral epoxides are highly valuable intermediates due to their susceptibility to nucleophilic ring-opening reactions. epa.gov Vicinal diols like this compound can be readily converted to the corresponding epoxide. acsgcipr.org A common method involves the monotosylation of one hydroxyl group, followed by treatment with a base. The base deprotonates the remaining hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction to displace the tosylate, forming the epoxide with inversion of stereochemistry at the center of displacement.
A more direct, one-pot procedure involves treating the diol with a strong base, which generates an alkoxide that can displace the adjacent hydroxyl group. youtube.com For this intramolecular substitution to be effective, the reacting groups must adopt an anti-periplanar arrangement. youtube.com Another elegant one-pot method proceeds via the in situ formation of a cyclic orthoacetate, which is then converted to the epoxide. msu.edu
The regioselective oxidation of one of the secondary hydroxyl groups in this compound yields a chiral α-hydroxy ketone, a valuable synthetic intermediate. thieme-connect.com While direct conversion to an α-hydroxy aldehyde is not feasible from this secondary diol, the resulting α-hydroxy ketone is a key building block in its own right.
Several methods are available for this transformation. For example, the hypervalent iodine reagent o-iodoxybenzoic acid (IBX) is known to oxidize 1,2-diols to the corresponding α-hydroxy ketones (α-ketols) without causing cleavage of the carbon-carbon bond. google.com Additionally, biocatalytic approaches using oxidoreductases, such as butanediol (B1596017) dehydrogenase, can accomplish this oxidation with very high levels of stereo- and regioselectivity. nih.gov
| Oxidation Method | Typical Reagent/Catalyst | Expected Product from this compound |
|---|---|---|
| Chemical Oxidation | o-Iodoxybenzoic acid (IBX) in DMSO | (S)-3-hydroxyoctan-2-one or (R)-2-hydroxyoctan-3-one |
| Biocatalytic Oxidation | Butanediol dehydrogenase | A single enantiomer of the corresponding α-hydroxy ketone |
Deoxydehydration (DODH) Reactions
Deoxydehydration (DODH) is a significant transformation that converts vicinal diols into alkenes using a stoichiometric reductant. rsc.org This reaction effectively removes the two adjacent hydroxyl groups, with one being reduced and the other eliminated as a water molecule, resulting in the formation of a double bond between the corresponding carbon atoms. rsc.orgresearchgate.net The process is typically facilitated by high-oxidation-state metal-oxo catalysts. nih.govnih.gov For this compound, this reaction would primarily yield octene isomers.
Homogeneous Catalysis for Alkene Formation
The deoxydehydration of aliphatic diols like octane-2,3-diol is effectively carried out using homogeneous catalysis, with catalysts based on rhenium, molybdenum, and vanadium being the most studied. nih.gov These metal-oxo complexes facilitate the conversion of the diol to an alkene in the presence of a reductant.
Rhenium-based catalysts, such as methyltrioxorhenium (MTO) and (pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃), are highly efficient for the DODH of vicinal diols. rsc.org While specific studies on this compound are not prevalent, research on the closely related 1,2-octanediol demonstrates the feasibility and conditions of this transformation. For instance, phosphines and secondary alcohols are commonly used as reductants in these systems. researchgate.netroyalsocietypublishing.org It has been noted that with certain reductants like sulfites, syn-diols tend to react more readily to form alkenes, while anti-diols (such as the (2S,3R) isomer of octane-2,3-diol) may result in lower yields under the same conditions. researchgate.netroyalsocietypublishing.org
Molybdenum complexes have also been established as competent catalysts for the DODH of aliphatic diols. nih.gov Commercially available molybdenum compounds can serve as viable alternatives to the more expensive rhenium catalysts. nih.gov
Vanadium catalysts represent another important class for DODH reactions. nih.gov They offer a cost-effective option and have been shown to effectively catalyze the conversion of glycols to olefins with various reductants. royalsocietypublishing.org
The table below summarizes typical catalyst systems and conditions used for the deoxydehydration of 1,2-octanediol, which serves as a model for this compound.
| Catalyst | Reductant | Solvent | Temperature (°C) | Product(s) | Reference |
| Cp*ReO₃ | PPh₃ | Chlorobenzene | 90-135 | 1-Octene (B94956) | researchgate.net |
| MTO | 3-Octanol | 3-Octanol | 135-170 | 1-Octene | royalsocietypublishing.org |
| (NH₄)₆Mo₇O₂₄ | Diol (self-reductant) | Dodecane | High Temp | Octenes | nih.gov |
| [NBu₄][VO₂(dipic)] | PPh₃ / Na₂SO₃ | Toluene | High Temp | 1-Octene | royalsocietypublishing.org |
Mechanistic Pathways of DODH Reactions
The generally accepted mechanism for the metal-catalyzed DODH of vicinal diols involves three primary steps. researchgate.netroyalsocietypublishing.org
Condensation: The reaction initiates with the condensation of the diol with a metal-oxo bond of the catalyst. This step forms a metal-diolate intermediate and releases a molecule of water. royalsocietypublishing.org
Reduction: The resulting metal-diolate complex is then reduced by a sacrificial reductant. This step lowers the oxidation state of the metal center. For example, a Re(VII) catalyst is reduced to a Re(V) species. rsc.orgresearchgate.net
Olefin Extrusion: The final step is the extrusion of the alkene from the reduced metal-diolate complex. This is often the rate-limiting step and regenerates the metal-oxo catalyst, allowing it to re-enter the catalytic cycle. royalsocietypublishing.org
Two main mechanistic pathways have been proposed, primarily differing in the sequence of the initial steps:
Pathway A: The diol first condenses with the high-valent metal-oxo species. The resulting metal-diolate is then reduced by the reductant before olefin extrusion occurs.
Pathway B: The catalyst is first reduced by the reductant (oxo-abstraction). The diol then condenses with this reduced metal species to form the diolate, which subsequently undergoes olefin extrusion. researchgate.net
Computational studies on rhenium-catalyzed DODH with sulfite reductants suggest that the reaction proceeds via initial oxo-abstraction (Pathway B), followed by condensation and olefin extrusion. royalsocietypublishing.org The stereochemistry of the diol can influence the efficiency of the reaction, as the formation of the cyclic metal-diolate intermediate is a key step.
Synthesis of Cyclic Sulfates and Sulfites from this compound
Vicinal diols such as this compound can be readily converted into cyclic sulfites and sulfates. These derivatives are valuable synthetic intermediates, with the cyclic sulfate, in particular, acting as a potent electrophile, analogous to an epoxide, for nucleophilic ring-opening reactions. publish.csiro.auresearchgate.net
The synthesis is typically a two-step process:
Formation of the Cyclic Sulfite: The diol is reacted with thionyl chloride (SOCl₂), often in the presence of a base like pyridine or triethylamine, to form the corresponding cyclic sulfite. publish.csiro.auactachemscand.org For a chiral diol like this compound, this reaction will generate a mixture of two diastereomeric cyclic sulfites, as the sulfur atom becomes a new stereocenter. actachemscand.org
Oxidation to the Cyclic Sulfate: The mixture of cyclic sulfites is then oxidized to the single cyclic sulfate. A common and efficient method for this oxidation is the Sharpless protocol, which uses a catalytic amount of ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂) with a stoichiometric oxidant such as sodium periodate (NaIO₄) or a hypohalite. publish.csiro.augoogle.com
This transformation converts the diol into a more reactive species, enabling a variety of subsequent nucleophilic substitution reactions with inversion of configuration at the attacked carbon atom.
The general reaction scheme is as follows:
| Step | Reagents | Product |
| 1 | This compound + Thionyl Chloride (SOCl₂) | Diastereomeric cyclic sulfites |
| 2 | Cyclic sulfites + RuCl₃ (cat.), NaIO₄ | Cyclic sulfate |
Applications of 2s,3r Octane 2,3 Diol in Asymmetric Catalysis and Chiral Auxiliary Design
Development of Chiral Ligands based on (2S,3R)-Octane-2,3-diol Scaffold
The development of chiral ligands is a fundamental aspect of asymmetric catalysis, with C2-symmetric ligands being a prevalent design motif. nih.govwikipedia.org These ligands coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer. nih.gov
While numerous chiral diols have been successfully employed as precursors for chiral ligands, there is a lack of specific published research detailing the synthesis and application of chiral ligands derived from the this compound scaffold. The performance of a chiral ligand is intricately linked to its steric and electronic properties, which are dictated by the nature of the chiral backbone. The flexibility of the octane chain in this compound might present challenges in creating a well-defined and rigid chiral pocket around a metal center, which is often crucial for high enantioselectivity.
For comparative purposes, the table below illustrates the types of chiral diols that are commonly used in the development of successful chiral ligands.
| Chiral Diol Type | Common Ligand Class | Application Examples |
| Binaphthyl diols (e.g., BINOL) | Diphosphine ligands (e.g., BINAP) | Asymmetric hydrogenation, isomerization |
| Tartaric acid derivatives | Dioxolane-based phosphines (e.g., DIOP) | Asymmetric hydrogenation |
| 1,2-Diaminocyclohexane derivatives | Salen-type ligands | Asymmetric epoxidation, cyclopropanation |
This table presents examples of well-established chiral diols and their derivatives in asymmetric catalysis and is for illustrative purposes only, as no such data is available for this compound.
Utilization as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The effectiveness of a chiral auxiliary is determined by its ability to direct the formation of one diastereomer over another, typically expressed as diastereomeric excess (d.e.).
The application of this compound as a chiral auxiliary in stereoselective reactions has not been a subject of significant investigation in the available scientific literature. Chiral auxiliaries that exhibit high levels of stereochemical control often possess rigid conformational structures that create a highly biased steric environment. The inherent flexibility of the acyclic octane backbone in this compound may limit its effectiveness in providing a well-defined facial bias for incoming reagents.
Prominent examples of chiral auxiliaries that have proven to be highly effective in a wide range of stereoselective reactions include oxazolidinones, camphor derivatives, and pseudoephedrine. wikipedia.org These auxiliaries have been instrumental in the synthesis of complex molecules, including natural products.
The following table summarizes the performance of some commonly used chiral auxiliaries in a representative reaction, highlighting the high levels of diastereoselectivity that are typically sought.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | Aldol Reaction | Propanoyl-derived imide | >99% |
| Oppolzer's Camphorsultam | Diels-Alder Reaction | Acrylate derivative | >98% |
| Myers' Pseudoephedrine | Alkylation | Propionamide derivative | >98% |
This table showcases the efficacy of well-established chiral auxiliaries. No comparable data has been reported for this compound.
Role as a Chiral Synthon in Natural Product Synthesis
Chiral synthons, or chiral building blocks, are enantiomerically pure or enriched compounds that are incorporated into the synthesis of a larger, more complex target molecule. The use of chiral synthons is a powerful strategy in the total synthesis of natural products, as it allows for the direct installation of stereocenters with a known absolute configuration.
There is no significant body of research demonstrating the use of this compound as a chiral synthon in the synthesis of natural products. Natural product synthesis often requires chiral building blocks with specific functionalities and stereochemical arrangements that are not present in this simple diol. More complex chiral diols, often derived from the "chiral pool" of readily available natural products like carbohydrates and terpenes, are more commonly employed. mdpi.com
The selection of a chiral synthon is dictated by the structure of the target natural product. For instance, the synthesis of macrolide antibiotics might utilize chiral synthons derived from polypropionate or polyacetate units, while the synthesis of alkaloids may employ chiral amino acids or their derivatives.
The table below provides examples of chiral synthons and the natural products they have been used to synthesize, illustrating the strategic importance of choosing the appropriate building block.
| Chiral Synthon | Natural Product Class | Example Natural Product |
| (R)-(-)-2,3-O-Isopropylideneglyceraldehyde | Polyketides | Macrolide Antibiotics |
| L-Quebrachitol | Cyclitols | Aminocyclitol Antibiotics |
| (-)-Corey Lactone | Prostaglandins | Prostaglandin F2α |
This table illustrates the application of specific chiral synthons in natural product synthesis. This compound has not been reported in a similar capacity.
Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation of 2s,3r Octane 2,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For chiral compounds, specialized NMR techniques are employed to differentiate between enantiomers and diastereomers, providing insights into enantiomeric excess, relative configuration, and detailed structural features.
Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination
To determine the enantiomeric excess (ee) of a chiral diol like (2S,3R)-octane-2,3-diol, chiral derivatizing agents (CDAs) are frequently used. These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a mixture of diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will exhibit different chemical shifts, allowing for their quantification.
A common class of CDAs for diols are chiral boric acids. nih.gov These agents react with the 1,2-diol functionality to form stable cyclic boronic esters. nih.govacs.org For instance, a chiral boric acid derived from 1,2-diphenylethylenediamine can be used. nih.gov The reaction is typically fast and can be performed directly in an NMR tube. nih.gov The resulting diastereomeric esters will show separate signals in the ¹H NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess. nih.gov The chemical shift non-equivalence (ΔΔδ) between the signals of the diastereomers is a key parameter; a larger ΔΔδ value indicates better separation and more accurate ee determination. nih.govrsc.org
Another widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. researchgate.netresearchgate.netresearchgate.net Reaction of a diol with the acid chloride of both enantiomers of Mosher's acid produces diastereomeric esters. The presence of the trifluoromethyl group is particularly advantageous for ¹⁹F NMR spectroscopy, which often provides large chemical shift differences and simpler spectra compared to ¹H NMR. researchgate.netresearchgate.net The analysis of the ¹H or ¹⁹F NMR spectra of these Mosher's esters enables the determination of the enantiomeric purity. researchgate.netresearchgate.net
Table 1: Examples of Chiral Derivatizing Agents for Diols
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Typical NMR Nucleus Observed |
|---|---|---|---|
| Chiral Boric Acids (e.g., from 1,2-diphenylethylenediamine) | 1,2-Diol | Cyclic Boronic Ester | ¹H |
| (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid) | Hydroxyl | Ester | ¹H, ¹⁹F |
| (S)-(+)-N-Acetylphenylglycineboronic acid | 1,2-Diol | Cyclic Boronic Ester | ¹H |
Chiral Solvating Agents (CSAs)
An alternative to derivatization is the use of chiral solvating agents (CSAs). These are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.netcore.ac.uk This interaction occurs directly in the NMR tube by simply mixing the analyte and the CSA. core.ac.uk The differential interaction between the CSA and each enantiomer leads to a separation of their NMR signals, allowing for the determination of enantiomeric excess. nih.govrsc.org
CSAs are often designed to have specific functionalities that promote interaction with the analyte, such as hydrogen bond donors or aromatic rings for π-π stacking. core.ac.uk For diols, CSAs can be particularly effective. The choice of solvent and the concentration of the CSA can influence the degree of signal separation. solvias.com While generally providing smaller chemical shift differences compared to CDAs, the non-destructive and rapid nature of this method makes it highly attractive. nih.govrsc.org
Analysis of Coupling Constants for Relative Configuration
The relative configuration of the two stereocenters in this compound (i.e., whether it is syn or anti) can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. wikipedia.org
For an acyclic system like octane-2,3-diol, the molecule exists as a mixture of conformers. The observed coupling constant is a weighted average of the coupling constants of each conformer. By analyzing the ³JHH values between the protons on C2 and C3, information about the preferred conformation and thus the relative stereochemistry can be deduced. rsc.org For vicinal diols, a larger coupling constant is typically associated with an anti relationship between the protons, while a smaller coupling constant suggests a gauche relationship. rsc.org
In some cases, derivatization of the diol into a more rigid cyclic structure, such as an acetonide, can simplify the analysis. The fixed conformation of the resulting ring leads to more defined coupling constants, which can be more easily interpreted to assign the relative stereochemistry of the original diol. nmrwiki.org
Table 2: Generalized Karplus Relationship for ³JHH
| Dihedral Angle (φ) | Expected ³JHH (Hz) | Typical Conformation |
|---|---|---|
| 0° | Large (~10-14) | Eclipsed |
| 60° | Small (~1-5) | Gauche |
| 90° | Very Small (~0-2) | - |
| 180° | Large (~10-16) | Anti |
1D and 2D NMR Spectral Characterization
A complete structural characterization of this compound requires a suite of NMR experiments.
¹H NMR: Provides information about the chemical environment and connectivity of protons. For octane-2,3-diol, this would show signals for the methyl groups, the methylene (B1212753) groups of the pentyl chain, and the methine protons at C2 and C3 bearing the hydroxyl groups.
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups. rsc.org
2D NMR: These experiments reveal correlations between nuclei, providing a detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edusemanticscholar.org This is crucial for tracing the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. sdsu.eduscientificservices.eu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different parts of the molecule. sdsu.edu
By combining the data from these experiments, a full assignment of the ¹H and ¹³C NMR spectra can be achieved, confirming the constitution of octane-2,3-diol. chegg.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral compounds.
Molybdenum-Complexation Induced Circular Dichroism
An effective and non-empirical method for determining the absolute configuration of vicinal diols, such as this compound, is through induced circular dichroism (ICD) spectroscopy using an achiral molybdenum complex. researchgate.netmdpi.com This technique, often referred to as the dimolybdenum method or Snatzke's method, involves the in-situ formation of a chiral complex between the diol and a dimolybdenum tetraacetate [Mo₂(OAc)₄] reagent. mdpi.comencyclopedia.pub The resulting complex exhibits a characteristic CD spectrum, from which the absolute configuration of the diol can be deduced.
The underlying principle is based on an empirical helicity rule that correlates the sign of the O-C-C-O torsion angle of the diol ligand with the sign of specific Cotton effects in the CD spectrum of the metal complex. mdpi.com When the diol coordinates to the dimolybdenum core, it adopts a preferred conformation. For a threo diol like this compound, the favored conformation is one where both large substituents on the stereogenic carbons are oriented antiperiplanar to the C-C bond of the glycol unit. mdpi.comencyclopedia.pub
For this compound, this conformational preference results in a specific, predictable O-C-C-O torsion angle. A Newman projection looking down the C2-C3 bond shows that the arrangement of the hydroxyl groups creates a counter-clockwise, or negative, dihedral angle. According to the helicity rule, a negative O-C-C-O torsional angle induces a negative Cotton effect in the CD spectrum at approximately 310 nm. researchgate.netmdpi.com Conversely, its enantiomer, (2R,3S)-octane-2,3-diol, would exhibit a positive Cotton effect at the same wavelength. This method is particularly valuable as it requires only a small amount of sample and the measurement is straightforward. researchgate.net
Table 1: Principle of Molybdenum-Complexation Induced CD for Vicinal Diols
| O-C-C-O Torsion Angle | Predicted Sign of Cotton Effect (~310 nm) | Applicable Stereoisomer Example |
| Positive (Clockwise) | Positive | (2R,3S)-Octane-2,3-diol |
| Negative (Counter-clockwise) | Negative | This compound |
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
Chromatography is an indispensable tool for the physical separation of stereoisomers. As this compound has both an enantiomer ((2R,3S)-octane-2,3-diol) and diastereomers ((2S,3S)- and (2R,3R)-octane-2,3-diol), chromatographic methods can be employed to resolve these mixtures, which is crucial for obtaining enantiopure compounds and for analytical purity assessment.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. csfarmacie.cz For the separation of the stereoisomers of octane-2,3-diol, several types of CSPs would be effective. The separation mechanism relies on the formation of transient, diastereomeric complexes between the solutes and the chiral selector of the CSP, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or covalently bonded to a silica (B1680970) support, are among the most versatile and successful for a broad range of chiral compounds, including alcohols. mdpi.com Derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantiorecognition capabilities. mdpi.com Pirkle-type CSPs, which operate on a π-π interaction, hydrogen bonding, and steric hindrance mechanism, are also highly effective for separating enantiomers of various compound classes, including alcohols. hplc.eu Furthermore, cyclodextrin-based phases, like ChiraDex®, which use an inclusion-complexation mechanism, are well-suited for separating chiral hydrocarbons and their functionalized derivatives. merckmillipore.com
The choice of mobile phase is critical and depends on the CSP and the analyte. For polysaccharide and Pirkle-type columns, normal-phase eluents consisting of hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol) are common. csfarmacie.czhplc.eu For cyclodextrin-based and other columns compatible with reversed-phase conditions, mixtures of water or aqueous buffers with methanol (B129727) or acetonitrile (B52724) are typically used. merckmillipore.com
Table 2: Common HPLC Chiral Stationary Phases for Diol Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Potential Application |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase | Enantioseparation of (2S,3R) and (2R,3S) isomers |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase | Enantioseparation of derivatized or underivatized diols |
| Cyclodextrin-Based | Beta-cyclodextrin (e.g., ChiraDex®) | Reversed Phase | Separation of enantiomers and diastereomers |
For volatile compounds like octane-2,3-diol, or its more volatile derivatives, Gas Chromatography (GC) with a chiral stationary phase offers excellent resolution and sensitivity. researchgate.net The most common and effective chiral GC columns are capillary columns coated with derivatized cyclodextrins diluted in a polysiloxane matrix. gcms.cz
These cyclodextrin (B1172386) derivatives, such as permethylated or acylated beta- or gamma-cyclodextrins, create a chiral environment within the column. The enantiomers of the analyte interact differently with the chiral selector, primarily through the formation of temporary inclusion complexes, leading to different retention times and thus separation. researchgate.net Columns like the Rt-βDEXse and Rt-βDEXsm, which contain modified β-cyclodextrins, have proven effective in separating a wide range of chiral compounds, including chiral alcohols and diols like 2,3-butanediol (B46004), a smaller analog of octane-2,3-diol. gcms.cz The separation efficiency can be finely tuned by adjusting the temperature program, carrier gas flow rate, and column length. core.ac.uk
Table 3: Common GC Chiral Stationary Phases for Diol Separation
| Column Name Example | Stationary Phase Composition | Typical Application |
| Rt-βDEXse | Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in polysiloxane | Separation of enantiomers of alcohols, diols, esters, and ketones |
| Rt-βDEXsm | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in polysiloxane | Broad utility for chiral separations, including alcohols and lactones |
| Chirasil-Dex | Per-O-methylated-β-cyclodextrin covalently bonded to polysiloxane | High-temperature stability for separation of chiral compounds |
Capillary Electrophoresis (CE) has emerged as a powerful micro-separation technique with high efficiency and low sample consumption, making it well-suited for chiral analysis. mdpi.com In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). chromatographyonline.com The enantiomers migrate at different velocities due to their differing affinities for the chiral selector, resulting in separation.
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility, UV transparency, and commercial availability. chromatographyonline.comnih.gov For diols and other neutral or weakly charged compounds, charged cyclodextrins such as sulfated-β-cyclodextrin or carboxymethyl-β-cyclodextrin are particularly effective. These selectors not only provide a chiral cavity for interaction but also act as a pseudo-stationary phase in a technique known as electrokinetic chromatography (EKC). mdpi.com The separation can be optimized by adjusting the type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. db-thueringen.de In some cases, dual-cyclodextrin systems are employed to enhance resolution for complex separations. db-thueringen.de
Table 4: Chiral Selectors for Capillary Electrophoresis
| Chiral Selector Type | Specific Example | Typical Buffer System | Separation Principle |
| Anionic Cyclodextrin | Sulfated-β-cyclodextrin (S-β-CD) | Low pH phosphate (B84403) or borate (B1201080) buffer | Differential complexation and electrophoretic mobility |
| Anionic Cyclodextrin | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Phosphate or acetate (B1210297) buffer | Chiral recognition via inclusion and external interactions |
| Neutral Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Borate buffer (forms charged complexes with diols) | Differential formation of charged borate-diol-CD complexes |
X-ray Crystallography of Derivatives for Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wiley-vch.de While obtaining a suitable single crystal of the parent compound can be challenging, derivatization is a common strategy to overcome this limitation and to ensure an unambiguous assignment. bch.ro
For a diol like this compound, a common derivatization strategy involves esterification of one or both hydroxyl groups with a reagent containing a heavy atom, such as p-bromobenzoic acid or camphorsulfonic acid. researchgate.net The presence of the heavy atom (e.g., bromine) enhances the anomalous dispersion effect, which is the basis for determining the absolute structure. nih.gov When X-rays are diffracted by the crystal, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal in the presence of anomalous scattering. The analysis of these intensity differences allows for the unambiguous determination of the absolute configuration of the molecule in the crystal lattice. wiley-vch.denih.gov The Flack parameter is a key value calculated during the structure refinement that indicates whether the determined absolute configuration is correct. nih.gov This method provides unequivocal proof of the (2S,3R) configuration, provided a high-quality crystal of a suitable derivative can be grown and analyzed. researchgate.net
Computational and Theoretical Studies on 2s,3r Octane 2,3 Diol
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (2S,3R)-octane-2,3-diol is not static; it exists as an ensemble of interconverting conformations due to rotation around its single bonds. Conformational analysis is the study of the energies and populations of these different spatial arrangements.
Conformational Analysis:
The relative orientations of the two hydroxyl groups and the alkyl chains are key to determining the most stable conformers. Intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in stabilizing certain conformations. For vicinal diols, the staggered conformations are generally more stable than the eclipsed ones. The three staggered conformations around the C2-C3 bond can be described by the dihedral angle between the two C-O bonds. These are often referred to as anti- and gauche- conformations. In the case of this compound, the gauche conformation, which allows for the formation of an intramolecular hydrogen bond, is often found to be particularly stable.
Molecular Dynamics (MD) Simulations:
A representative table of conformational energies for a similar short-chain diol is presented below to illustrate the typical energy differences between conformers.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Hydrogen Bond |
| Gauche | ~60° | 0.0 | Yes |
| Anti | 180° | 1.5 - 2.5 | No |
| Eclipsed | 0° | > 5.0 | No |
Note: This data is illustrative for a generic 1,2-diol and actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. arxiv.org It is a powerful tool for studying reaction mechanisms and predicting the selectivity of chemical reactions involving this compound.
DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. mdpi.com This information allows for the calculation of reaction energy barriers (activation energies), which are crucial for understanding reaction rates. For example, in the oxidation of the diol or its use as a chiral ligand in catalysis, DFT can help elucidate the step-by-step mechanism and identify the rate-determining step. whiterose.ac.uk
Furthermore, DFT is instrumental in explaining and predicting stereoselectivity. mdpi.com In reactions involving this compound, the chiral centers can direct the approach of a reactant, leading to the preferential formation of one stereoisomer over another. By calculating the energies of the different diastereomeric transition states, it is possible to predict the major product of a reaction. This is particularly important in asymmetric synthesis, where chiral diols are often used as auxiliaries or ligands.
Below is a hypothetical data table illustrating how DFT could be used to predict the outcome of a reaction involving this compound.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Path A (attack from re-face) | 15.2 | Diastereomer A |
| Path B (attack from si-face) | 18.5 | Diastereomer B |
Note: The values presented are for illustrative purposes only.
Molecular Recognition and Host-Guest Interactions with Chiral Diols
Molecular recognition is the specific interaction between two or more molecules through noncovalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Chiral molecules, like this compound, can exhibit chiral recognition, meaning they interact differently with the two enantiomers of another chiral molecule.
The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, making it an effective partner in host-guest complexes. The specific three-dimensional arrangement of these hydroxyl groups, dictated by its (2S,3R) stereochemistry, creates a unique chiral environment. This allows it to selectively bind to a complementary chiral guest molecule.
These interactions are fundamental in various fields, including enantioselective catalysis, chiral separations, and the development of chemical sensors. rsc.org For instance, this compound could be incorporated into a larger host molecule, such as a macrocycle, to create a chiral receptor capable of distinguishing between enantiomers of a particular guest molecule. mdpi.com Computational studies, including molecular docking and DFT, can be employed to model these host-guest interactions and predict the binding affinities and selectivities. researchgate.net
| Chiral Guest Enantiomer | Host-Guest Binding Energy (kcal/mol) | Predicted Selectivity |
| (R)-Guest | -8.5 | High |
| (S)-Guest | -6.2 | Moderate |
Note: This table provides a hypothetical example of the differential binding energies that lead to chiral recognition.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants for this compound. The predicted chemical shifts are highly sensitive to the molecular conformation. By calculating the NMR parameters for different stable conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.gov The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, the characteristic O-H stretching frequencies, both for the free hydroxyl groups and those involved in intramolecular hydrogen bonding, can be predicted.
Below is an illustrative table of predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H at C2) | 3.8 ppm |
| ¹³C NMR Chemical Shift (C3) | 74.5 ppm |
| IR Frequency (O-H stretch, H-bonded) | 3450 cm⁻¹ |
| IR Frequency (C-O stretch) | 1050 cm⁻¹ |
Note: These values are representative and would need to be calculated specifically for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
